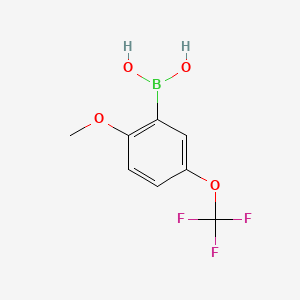

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and trifluoromethoxy groups. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 2-methoxy-5-(trifluoromethoxy)phenol, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Purification: The resulting boronic acid is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale palladium-catalyzed reactions are commonly employed to achieve this.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The compound is primarily employed in Suzuki-Miyaura couplings, where it reacts with aryl halides or pseudohalides (e.g., bromides, iodides, triflates) under palladium catalysis to form biaryl structures. Key reaction parameters include:

Acidity and pH-Dependent Reactivity

The compound exhibits a pKa of 7.79–8.11 (depending on isomer), significantly lower than unsubstituted phenylboronic acid (pKa 8.8). This enhanced acidity arises from the inductive electron-withdrawing effects of -OCF₃, which stabilize the boronate anion:

Comparative pKa values for related compounds:

| Compound | Substituent Position | pKa (Experimental) |

|---|---|---|

| 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid | Ortho | 9.51 |

| 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid | Meta | 7.96 |

| 4-Methoxy-5-(trifluoromethoxy)phenylboronic acid | Para | 8.03 |

| Phenylboronic acid | - | 8.80 |

Data sourced from crystallographic and potentiometric studies .

Steric and Electronic Effects in Catalysis

-

Electronic Effects : The -OCF₃ group exerts a stronger electron-withdrawing effect (-I) than -OCH₃, polarizing the boron center and enhancing its electrophilicity. This accelerates transmetallation steps in cross-couplings.

-

Steric Effects : X-ray diffraction reveals a 16.9–23.4° dihedral angle between the boronic group and aromatic ring, reducing steric clashes in catalytic intermediates .

Stability and Handling Considerations

Applications De Recherche Scientifique

Organic Synthesis

Key Intermediate in Pharmaceutical Development

- This compound serves as a crucial building block for synthesizing novel pharmaceuticals. The boronic acid group allows for reversible covalent binding with enzymes, which is essential in drug design and development. The specific functionalities of the methoxy and trifluoromethoxy groups can influence the bioactivity and binding properties of the resulting molecules.

Reactions Involving Boronic Acids

- 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid can participate in various reactions, such as:

- Suzuki-Miyaura Coupling : This reaction is vital for forming carbon-carbon bonds in organic synthesis. The compound can act as a coupling partner with aryl halides to produce biaryl compounds.

- Cross-Coupling Reactions : It is utilized in synthesizing complex organic molecules, facilitating the formation of diverse carbon frameworks essential for drug discovery.

Medicinal Chemistry

Potential Drug Candidates

- The unique electronic properties imparted by the trifluoromethoxy group may enhance the pharmacological profiles of drug candidates derived from this compound. Research indicates that organoboron compounds can exhibit antibacterial properties, making them candidates for developing new antibiotics .

Biological Interaction Studies

- This compound can be used as a probe in studies investigating protein-protein interactions. By attaching this compound to biomolecules, researchers can explore its binding interactions with specific proteins due to the reactivity of the boronic acid group.

Materials Science

Development of Advanced Materials

- This boronic acid derivative can be incorporated into polymers to create materials with unique properties, such as self-healing capabilities. The reversible covalent bonds formed by boronic acids enable the development of dynamic materials that can respond to environmental stimuli.

Molecular Machines

- The ability of boronic acids to form reversible bonds makes them suitable for constructing molecular machines, which have applications in nanotechnology and materials engineering.

Case Study: Antibacterial Properties

A study evaluated the antibacterial activity of various phenylboronic acids, including derivatives of this compound. While some compounds exhibited low activity against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria, further modifications may enhance their efficacy .

Case Study: Protein Binding Studies

Research has demonstrated that phenylboronic acids can selectively bind to carbohydrates, which has implications for diabetes diagnostics. The binding affinity varies based on substituents on the phenyl ring, indicating that this compound could be tailored for specific biological targets .

Mécanisme D'action

The mechanism by which 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid exerts its effects involves the formation of a boronic acid-palladium complex, which facilitates the cross-coupling reaction. The molecular targets and pathways involved include the activation of the aryl halide and the subsequent formation of a carbon-carbon bond.

Comparaison Avec Des Composés Similaires

2-Methoxy-5-(trifluoromethyl)phenylboronic Acid: Similar in structure but lacks the methoxy group on the boronic acid.

2-Methoxy-5-(trifluoromethoxy)phenol: The precursor to the boronic acid, lacking the boronic acid group.

2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but contains an amine group instead of the boronic acid group.

Uniqueness: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to its combination of methoxy and trifluoromethoxy groups, which enhance its reactivity and stability in cross-coupling reactions.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in the field of organic chemistry.

Activité Biologique

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound notable for its unique structural features, including a boronic acid functional group, a methoxy group, and a trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its applications in drug development and other therapeutic areas.

- Molecular Formula : C₈H₈BF₃O₄

- Molecular Weight : Approximately 235.95 g/mol

The presence of the boronic acid group allows for reversible covalent binding with enzymes, which is a significant feature for drug design. The methoxy and trifluoromethoxy groups can influence the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing boronic acid moieties exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound have yet to be fully elucidated; however, insights can be drawn from related studies on structurally similar compounds.

Antimicrobial Activity

Studies have shown that boronic acids can possess antimicrobial properties. For instance, related compounds have demonstrated moderate activity against various pathogens such as Candida albicans and Escherichia coli. In vitro tests often utilize methods like agar diffusion and determination of Minimum Inhibitory Concentration (MIC) to assess efficacy .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | <50 | Higher than controls |

The MIC values suggest that while the compound may not be the most potent antifungal agent, it shows promise as part of a broader therapeutic strategy .

Enzyme Inhibition

The boronic acid functionality is known for its ability to inhibit certain enzymes by forming covalent bonds with active site residues. This characteristic is particularly relevant in the context of developing inhibitors for proteases or other enzymes involved in disease mechanisms. The specific interactions of this compound with target enzymes remain to be characterized in detail.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related phenylboronic acids demonstrated that modifications to the phenyl ring could enhance antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethoxy can increase the reactivity towards microbial targets .

- Potential as a Drug Development Candidate : Due to its structural features, this compound could serve as a scaffold for synthesizing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

- Protein Interaction Studies : Given its ability to bind reversibly to proteins, this compound could be utilized as a probe in studies aimed at understanding protein-protein interactions, which are critical in many biological processes.

Propriétés

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDNMFGRXYPDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623852 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290832-43-8 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.